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Compound of Interest

1-((Diiodomethyl)sulfonyl)-4-
Compound Name:
methylbenzene

cat. No.: B1209700

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethyl p-tolyl sulfone is an organosulfur compound with potential applications in various
fields, including as a biocide and antifungal agent. A thorough understanding of its chemical
structure and properties is paramount for its effective and safe utilization. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) are indispensable tools for the structural elucidation and
characterization of this molecule. This technical guide provides a summary of the predicted
spectroscopic data for Diiodomethyl p-tolyl sulfone, based on the analysis of analogous
compounds, and details the general experimental protocols for acquiring such data.

Chemical Structure:

IUPAC Name: 1-[(diiodomethyl)sulfonyl]-4-methylbenzene CAS Number: 20018-09-1[1]
Molecular Formula: CsHsl202S[1] Molecular Weight: 422.02 g/mol [1]

Predicted Spectroscopic Data

Disclaimer: Experimental spectroscopic data for Diiodomethyl p-tolyl sulfone is not readily
available in the public domain. The following data is predicted based on the known spectral
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characteristics of analogous compounds, such as p-tolyl methyl sulfone and other substituted
sulfones, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.8-8.0 Doublet 2H ortho to the sulfonyl
group
Aromatic protons
~73-75 Doublet 2H meta to the sulfonyl
group
) Methine proton (-
~55-6.0 Singlet 1H
CHI2)
~24 Singlet 3H Methyl protons (-CHs)

Table 2: Predicted 13C NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCIs)

Chemical Shift (6, ppm) Assighment

145 Aromatic quaternary carbon attached to the
sulfonyl group

135 Aromatic quaternary carbon attached to the
methyl group

~130 Aromatic CH carbons meta to the sulfonyl group

~128 Aromatic CH carbons ortho to the sulfonyl group

~ 30-40 Diiodomethyl carbon (-CHI2)

~21 Methyl carbon (-CHs)
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Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for Diiodomethyl p-tolyl sulfone

Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (methyl
~ 2950 - 2850 Medium _
and methine)
] Aromatic C=C skeletal
~ 1600, 1480 Medium-Strong o
vibrations
~ 1320 - 1280 Strong Asymmetric SOz stretch
~ 1160 - 1120 Strong Symmetric SO2 stretch
p-disubstituted benzene C-H
~ 820 Strong
out-of-plane bend
~ 700 - 600 Medium-Strong C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Diiodomethyl p-tolyl sulfone

miz Interpretation

422 [M]*, Molecular ion
295 [M-1]*

168 M- I2]*

155 [CH3-Ph-SO2]*

91 [C7H7]*, Tropylium ion

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general protocol for obtaining NMR spectra of an organic compound like Diiodomethyl p-tolyl
sulfone is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in about
0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs). The use of a
deuterated solvent is crucial to avoid large solvent signals in the *H NMR spectrum.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0 ppm.

o Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

» Data Acquisition: Place the NMR tube in the spectrometer. Acquire the H NMR spectrum.
Following this, acquire the 13C NMR spectrum. Standard pulse programs are used for both
experiments.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample such as Diiodomethyl p-tolyl sulfone, the following Attenuated Total
Reflectance (ATR) or KBr pellet method can be used:

e ATR-IR:

[¢]

Ensure the ATR crystal surface is clean.

[e]

Place a small amount of the solid sample directly onto the crystal.

o

Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o

Record the spectrum.

[¢]

Clean the crystal and anvil thoroughly after the measurement.

o KBr Pellet:
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o Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Place the powder in a pellet press and apply high pressure to form a transparent or
translucent pellet.

o Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of an organic compound is:

» Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1
png/mL to 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of
these with water.

e lonization: Introduce the sample solution into the mass spectrometer. Common ionization
techniques for such molecules include Electron lonization (EI) or Electrospray lonization
(ESI).

o Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio
(m/z) by the mass analyzer.

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Characterization of Diiodomethyl p-tolyl
sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209700#spectroscopic-data-of-diiodomethyl-p-tolyl-
sulfone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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